molecular formula C11H9NO2 B7907058 3-(p-Tolyl)isoxazole-5-carbaldehyde

3-(p-Tolyl)isoxazole-5-carbaldehyde

Cat. No.: B7907058
M. Wt: 187.19 g/mol
InChI Key: YPCDZALYMSPPKS-UHFFFAOYSA-N
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Description

3-(p-Tolyl)isoxazole-5-carbaldehyde is an organic compound characterized by the presence of an isoxazole ring, a tolyl group, and a formyl group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tolyl group, derived from toluene, is a methyl-substituted benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with p-tolylamine and ethyl chloroformate.

  • Reaction Steps: The reaction involves the formation of an intermediate isocyanate, which is then cyclized to form the isoxazole ring.

  • Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The isoxazole ring can undergo reduction to form corresponding amines.

  • Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: 3-(p-Tolyl)isoxazole-5-carboxylic acid.

  • Reduction: 3-(p-Tolyl)isoxazole-5-amine.

  • Substitution: Various substituted tolyl derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its potential use in drug development.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(p-Tolyl)isoxazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

3-(p-Tolyl)isoxazole-5-carbaldehyde is unique due to its specific structural features. Similar compounds include:

  • 3-(m-Tolyl)isoxazole-5-carbaldehyde: Similar structure but with a meta-substituted tolyl group.

  • 3-(o-Tolyl)isoxazole-5-carbaldehyde: Similar structure but with an ortho-substituted tolyl group.

  • 3-(p-Tolyl)pyrazole-5-carbaldehyde: Similar to the isoxazole but with a pyrazole ring instead.

These compounds differ in their chemical properties and biological activities due to the different positions of the methyl group on the benzene ring.

Properties

IUPAC Name

3-(4-methylphenyl)-1,2-oxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)14-12-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCDZALYMSPPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(p-Tolyl)isoxazole-5-carbaldehyde
Reactant of Route 2
3-(p-Tolyl)isoxazole-5-carbaldehyde

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